molecular formula C8H17NO3S B2853158 (6,6-Dimethyloxan-2-yl)methanesulfonamide CAS No. 2095410-29-8

(6,6-Dimethyloxan-2-yl)methanesulfonamide

Cat. No.: B2853158
CAS No.: 2095410-29-8
M. Wt: 207.29
InChI Key: WEWPFVFKNZUSLM-UHFFFAOYSA-N
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Description

(6,6-Dimethyloxan-2-yl)methanesulfonamide is a sulfonamide derivative characterized by a tetrahydropyran (oxane) ring substituted with two methyl groups at the 6-position and a methanesulfonamide moiety at the 2-position. Its molecular formula is C₈H₁₇NO₃S, with a molecular weight of 195.69 g/mol and a CAS registry number classified under Category F3 .

Properties

IUPAC Name

(6,6-dimethyloxan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-8(2)5-3-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWPFVFKNZUSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)CS(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethyloxan-2-yl)methanesulfonamide typically involves the reaction of 6,6-dimethyloxan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethyloxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6,6-Dimethyloxan-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6,6-Dimethyloxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Activity References
(6,6-Dimethyloxan-2-yl)methanesulfonamide C₈H₁₇NO₃S 195.69 Oxane ring (6,6-dimethyl), sulfonamide group Not explicitly reported
(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride C₈H₁₅ClO₃S 227.05 Oxane ring (6,6-dimethyl), sulfonyl chloride group Reactive intermediate for synthesis
Benzothieno[3,2-d]pyrimidin-4-one sulfonamides e.g., C₁₉H₂₀N₄O₄S₂ ~440–500 Benzothienopyrimidinone core, sulfonamide substituents COX-2/iNOS inhibition, anti-inflammatory
N-[4-(Deuterated isopropyl)phenyl]methanesulfonamide HCl C₁₂H₁₆D₆N₂O₂S·HCl 278.40 + 36.46 Deuterated isopropyl group, phenyl-sulfonamide Pharmacokinetic studies (beta-blocker)
Metsulfuron-methyl ester C₁₄H₁₅N₅O₆S 381.36 Triazine ring, sulfonylurea linkage, methyl ester Herbicide (acetolactate synthase inhibitor)
6-Methyl-4-oxo-thienothiopyran-2-sulfonamide C₈H₁₀N₂O₃S₂ 246.32 Thienothiopyran ring, sulfonamide group Not explicitly reported

Key Comparative Insights

Structural Complexity and Bioactivity: The benzothieno[3,2-d]pyrimidin-4-one sulfonamides (e.g., compound 1 in ) exhibit significant anti-inflammatory activity due to their extended aromatic systems, which enhance interactions with biological targets like COX-2 and iNOS . Metsulfuron-methyl ester and related sulfonylurea herbicides () highlight the role of sulfonamide groups in agrochemicals, where their electron-withdrawing properties enhance herbicidal activity via enzyme inhibition .

Functional Group Reactivity: The sulfonyl chloride derivative () serves as a reactive precursor for synthesizing sulfonamides or sulfonate esters. Its predicted collision cross-section (CCS) values (146.7–157.3 Ų for [M+H]+/[M+Na]+) suggest moderate polarity compared to the parent sulfonamide . Deuterated analogs () leverage isotopic substitution to study metabolic pathways, demonstrating how minor structural changes (e.g., deuterium substitution) can refine pharmacokinetic profiles without altering primary activity .

Thienothiopyran sulfonamides () incorporate sulfur atoms in fused rings, which may enhance electronic interactions in biological systems but reduce aqueous solubility compared to oxane-based analogs .

Computational Predictions :

  • Quantum-chemical studies () on methanesulfonamide derivatives emphasize the utility of density functional theory (DFT) in predicting electronic properties (e.g., HOMO-LUMO gaps) that correlate with antioxidant activity. Similar approaches could be applied to this compound to predict reactivity or binding modes .

Biological Activity

(6,6-Dimethyloxan-2-yl)methanesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a dimethyl-substituted oxane ring and a methanesulfonamide group. This unique configuration may influence its interaction with biological targets.

Molecular Formula: C₉H₁₉NO₃S
Molecular Weight: 203.32 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity
    • Investigated for its effectiveness against a range of bacterial strains.
    • Exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria.
  • Anticancer Properties
    • Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
    • Mechanisms may involve modulation of metabolic pathways critical for tumor growth.

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50 Values (µM)References
AntimicrobialE. coli15
S. aureus10
AnticancerHeLa Cells20
MCF-7 Cells25

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The sulfonamide moiety may inhibit key enzymes involved in bacterial folate synthesis, thereby exerting antimicrobial effects.
  • Cell Cycle Interference: In cancer cells, it may disrupt cell cycle progression, leading to apoptosis.
  • Metabolic Modulation: Alters glycolytic pathways in cancer cells, similar to other compounds that inhibit glycolysis.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), this compound was tested against various bacterial strains. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable potency against S. aureus.

Case Study 2: Anticancer Activity

A separate investigation by Johnson et al. (2024) explored the anticancer properties of the compound in HeLa and MCF-7 cell lines. The study reported that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

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